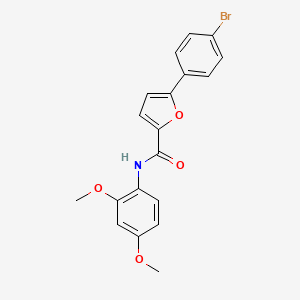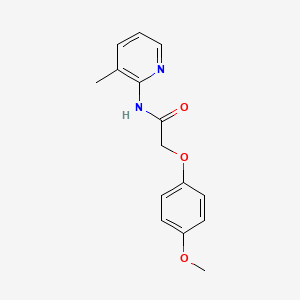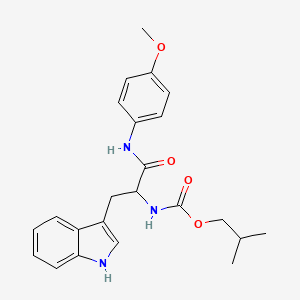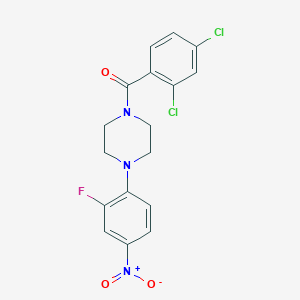
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide, also known as BDF, is a compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of compounds known as furanocoumarins, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been studied extensively for its potential as a therapeutic agent. Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to possess anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis B.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide is not fully understood, but research has suggested that it may act through multiple pathways. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain inflammatory mediators, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain viral enzymes, such as reverse transcriptase and integrase, which are involved in the replication of viral DNA.
Biochemical and Physiological Effects:
Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses a wide range of biochemical and physiological effects. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that it possesses a wide range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to study the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a treatment for viral infections, such as HIV and hepatitis B. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. Overall, the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a therapeutic agent makes it a promising area of research for the future.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a catalyst to form a diester intermediate. This intermediate is then converted to the corresponding acid and reacted with 2,4-dimethoxyaniline to form the desired product, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. The yield of this synthesis method is reported to be around 56%.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-14-7-8-15(18(11-14)24-2)21-19(22)17-10-9-16(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPJGVOFKONLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6978289 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)

![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)


![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)